

Comparative Analysis of Glycosidase II Inhibitors: A Guide for Researchers

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Compound of Interest

Compound Name: Glycosidase-IN-2

Cat. No.: B12431893

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For researchers in glycoscience and drug development, the selection of potent and specific enzyme inhibitors is critical for advancing investigations into cellular processes and developing novel therapeutics. This guide provides a comparative overview of inhibitors targeting Glycosidase II, a key enzyme in the N-linked glycosylation pathway. The data presented here is intended to aid in the selection of the most appropriate inhibitor for specific experimental needs.

Glycosidase II is an essential enzyme located in the endoplasmic reticulum (ER) that plays a crucial role in the quality control of glycoprotein folding.[1][2] It sequentially cleaves the two innermost α -1,3-linked glucose residues from the N-linked glycan precursor, Glc3Man9GlcNAc2, attached to newly synthesized polypeptides.[2][3] This trimming process is a critical step in the calnexin/calreticulin (CNX/CRT) cycle, a major chaperone system that ensures the proper folding of glycoproteins before their transit to the Golgi apparatus.[1][2] Inhibition of Glycosidase II can lead to the accumulation of misfolded glycoproteins, inducing ER stress and potentially triggering apoptosis, making it a target of interest for various therapeutic areas, including cancer and viral infections.

Performance Comparison of Glycosidase II Inhibitors

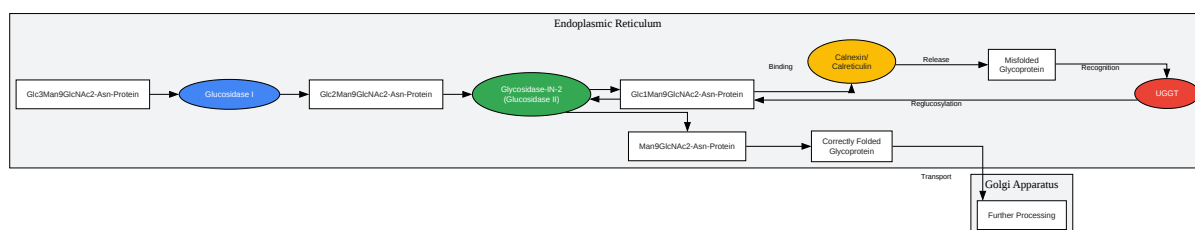
The following table summarizes the in vitro efficacy of commonly studied Glycosidase II inhibitors. The IC₅₀ (half-maximal inhibitory concentration) values are presented to facilitate a

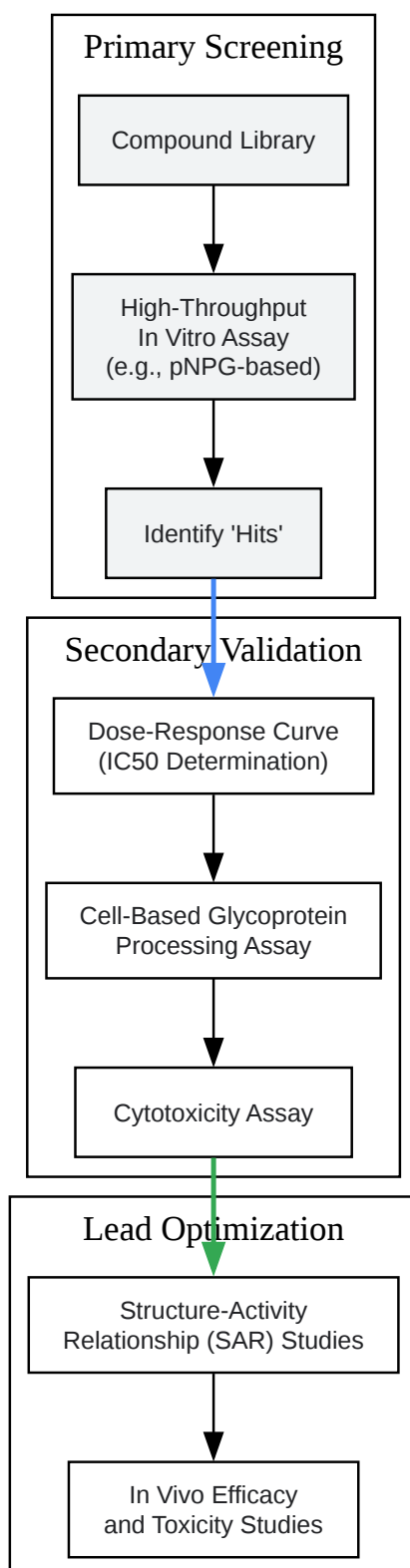
direct comparison of their potency. It is important to note that the specific experimental conditions, such as substrate concentration and enzyme source, can influence these values.

Inhibitor	Target Enzyme	IC50 (μM)	Substrate	Enzyme Source	Reference
Castanospermine	Glucosidase II	~85	p-nitrophenyl- α-D-glucopyranoside	Mung Bean	[4]
Deoxynojirimycin	Glucosidase II	Potent Inhibition	Glc2Man9GlcNAc	Mung Bean	[4]
Australine	Glucosidase II	No Inhibition	Glc2Man9GlcNAc	Mung Bean	[4]
2,6-dideoxy-2,6-imino-7-O-(β-D-glucopyranosyl)-D-glycero-L-guloheptitol	Glucosidase II	Potent Inhibition	Glc2Man9GlcNAc	Mung Bean	[4]

Signaling Pathway of Glycoprotein Processing and Quality Control

The diagram below illustrates the central role of Glucosidase II in the N-linked glycosylation and glycoprotein folding quality control pathway within the endoplasmic reticulum.





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